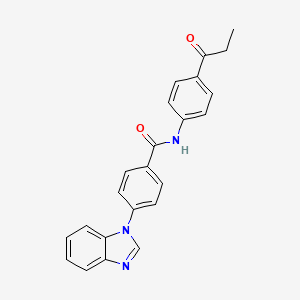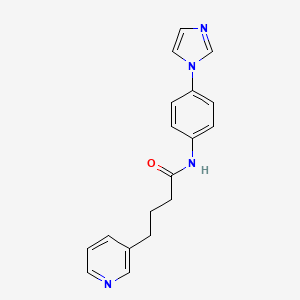
4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide, also known as BIPB, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide exerts its anticancer effects through the inhibition of tubulin polymerization, which is necessary for cell division. 4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide binds to the colchicine-binding site on tubulin, preventing the formation of microtubules and ultimately leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide has also been studied for its potential use as an anti-inflammatory agent. 4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in macrophages. 4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide has also been shown to reduce the severity of inflammation in animal models of acute lung injury and colitis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide in lab experiments is its high potency and selectivity for tubulin. However, 4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide is also highly insoluble in water, which can make it difficult to use in certain assays. Additionally, 4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide has not yet been studied extensively in vivo, so its pharmacokinetics and toxicity profile are not well understood.
Orientations Futures
There are several potential future directions for research on 4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide. One area of interest is the development of 4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of 4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide's potential as an anti-inflammatory agent in various disease models. Additionally, further in vivo studies are needed to determine the safety and efficacy of 4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide as a potential anticancer agent.
Méthodes De Synthèse
4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide can be synthesized through a multistep process starting with the reaction of 4-bromoaniline and 4-propanoylbenzoic acid to form 4-(4-propanoylphenyl)aniline. This intermediate is then reacted with potassium carbonate and 1,2-phenylenediamine to yield 4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide.
Applications De Recherche Scientifique
4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide has been studied for its potential use as an anticancer agent. In vitro studies have shown that 4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide can inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. 4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-2-22(27)16-7-11-18(12-8-16)25-23(28)17-9-13-19(14-10-17)26-15-24-20-5-3-4-6-21(20)26/h3-15H,2H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIMSOGUMFEDKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(benzenesulfonyl)-1,4-diazepan-1-yl]-[(1R,2R)-2-[4-(dimethylamino)phenyl]cyclopropyl]methanone](/img/structure/B7433848.png)
![(4,5-Dichloro-1-methylpyrrol-2-yl)-[4-[[(2-methylpyrimidin-4-yl)amino]methyl]piperidin-1-yl]methanone](/img/structure/B7433855.png)
![methyl N-[[4-[[6-(4-bromo-3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]phenyl]methyl]carbamate](/img/structure/B7433861.png)
![1-[2-[Methyl-[(1-methylimidazol-2-yl)methyl]amino]pyrimidin-5-yl]-3-[2-[(6-methylpyridin-2-yl)amino]ethyl]urea](/img/structure/B7433866.png)
![1-[[2-(Ethoxymethyl)-6-methylpyrimidin-4-yl]amino]-3-[2-[methyl-[(1-methylimidazol-2-yl)methyl]amino]pyrimidin-5-yl]urea](/img/structure/B7433868.png)
![1-[5-[[6-(4-Bromo-3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]-2,3-dihydroindol-1-yl]ethanone](/img/structure/B7433872.png)


![N-[(1-ethylpyrazol-3-yl)methyl]-4-(2-methylphenyl)sulfanylbenzamide](/img/structure/B7433891.png)
![5-chloro-1-methyl-N-[4-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]pyrazole-3-carboxamide](/img/structure/B7433899.png)

![5-methyl-N-[2-(methylamino)-2-oxoethyl]-N-(2-methyl-3-morpholin-4-ylpropyl)furan-2-carboxamide](/img/structure/B7433936.png)
![4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide](/img/structure/B7433948.png)
![4-pyridin-3-yl-N-[4-(1,2,4-triazol-4-yl)phenyl]butanamide](/img/structure/B7433951.png)